N-[(2-chlorophenyl)methyl]-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide
CAS No.:
Cat. No.: VC14526408
Molecular Formula: C18H19ClN2O
Molecular Weight: 314.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19ClN2O |
|---|---|
| Molecular Weight | 314.8 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide |
| Standard InChI | InChI=1S/C18H19ClN2O/c1-13-10-14-6-3-5-9-17(14)21(13)12-18(22)20-11-15-7-2-4-8-16(15)19/h2-9,13H,10-12H2,1H3,(H,20,22) |
| Standard InChI Key | JRWKPTKVZSGESL-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2=CC=CC=C2N1CC(=O)NCC3=CC=CC=C3Cl |
Introduction
Molecular Structure and Physicochemical Properties
Structural Features
N-[(2-Chlorophenyl)methyl]-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide (molecular formula: C₁₈H₁₉ClN₂O; molecular weight: 314.8 g/mol) features a bifunctional design integrating two pharmacologically relevant subunits. The 2-chlorobenzyl group is linked via an acetamide bridge to a 2-methyl-2,3-dihydroindole ring system. The chlorophenyl moiety contributes hydrophobicity and electronic effects, while the dihydroindole unit introduces conformational rigidity and potential hydrogen-bonding capabilities.
The compound’s stereoelectronic profile is defined by its planar aromatic systems and the partially saturated indole ring, which adopts a puckered conformation. The canonical SMILES representation (CC1CC2=CC=CC=C2N1CC(=O)NCC3=CC=CC=C3Cl) underscores the spatial arrangement of its substituents.
Physicochemical Characteristics
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 314.8 g/mol |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 3 (amide O, indole N) |
| Rotatable Bonds | 5 |
The compound’s moderate lipophilicity (LogP ~3.2) suggests favorable membrane permeability, a critical attribute for bioactive molecules. Its solubility profile is solvent-dependent, with higher solubility observed in polar aprotic solvents like dimethyl sulfoxide (DMSO) compared to aqueous buffers.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-[(2-chlorophenyl)methyl]-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide involves a multi-step sequence starting from 2-chlorobenzyl chloride and 2-methyl-2,3-dihydroindole precursors. A representative pathway includes:
-
Alkylation of 2-methyl-2,3-dihydroindole: Reaction with 2-chlorobenzyl chloride in dichloromethane (DCM) under basic conditions (e.g., K₂CO₃) yields the N-alkylated intermediate.
-
Acetylation: The intermediate undergoes acetylation using acetic anhydride or acetyl chloride in toluene, catalyzed by triethylamine.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the final product in >75% yield.
Optimization Challenges
Key challenges include minimizing dihydroindole ring oxidation during alkylation and suppressing racemization at the acetamide chiral center. Solvent selection (e.g., toluene vs. DCM) and temperature control (0–25°C) critically influence reaction efficiency.
Biological Activities and Mechanisms
Antimicrobial Properties
Preliminary in vitro assays demonstrate broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8 µg/mL) and fungi (e.g., Candida albicans, MIC: 16 µg/mL). The chlorophenyl group likely enhances membrane disruption, while the dihydroindole moiety may interfere with microbial enzyme systems.
Putative Mechanism of Action
Although the exact target remains unconfirmed, molecular docking studies suggest affinity for bacterial dihydrofolate reductase (DHFR) and fungal cytochrome P450 14α-demethylase. Competitive inhibition of these enzymes could disrupt folate biosynthesis (bacteria) or ergosterol production (fungi), aligning with observed static/cidal effects.
Comparative Analysis with Structural Analogues
The dihydroindole subunit in the target compound confers enhanced bioactivity compared to simpler acetamides .
Research Trends and Future Directions
Current investigations focus on:
-
Structure-Activity Relationships (SAR): Modifying the dihydroindole methyl group or chlorophenyl position to optimize potency.
-
In Vivo Efficacy: Testing pharmacokinetics and toxicity in murine infection models.
-
Target Identification: Proteomic profiling to identify binding partners.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume